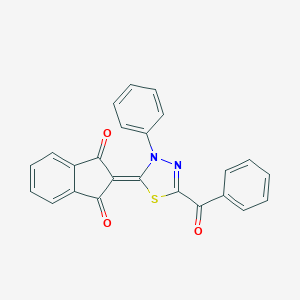![molecular formula C27H22N2O4 B283138 ethyl 4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1',3'-dioxospiro[1H-pyrazole-5,2'-indane]-3-carboxylate](/img/structure/B283138.png)
ethyl 4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1',3'-dioxospiro[1H-pyrazole-5,2'-indane]-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a pyrazoline ring fused with an indanone moiety, making it a significant molecule in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with indan-1,3-dione under acidic conditions to yield the spiro compound. The final step involves esterification with ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The pyrazoline ring is known for its ability to interact with biological macromolecules, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid methyl ester
- 4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid butyl ester
Uniqueness
The uniqueness of 4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester lies in its specific ester group, which can influence its solubility, reactivity, and biological activity. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.
Propiedades
Fórmula molecular |
C27H22N2O4 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
ethyl 4-(4-methylphenyl)-1//',3//'-dioxo-1-phenylspiro[4H-pyrazole-5,2//'-indene]-3-carboxylate |
InChI |
InChI=1S/C27H22N2O4/c1-3-33-26(32)23-22(18-15-13-17(2)14-16-18)27(29(28-23)19-9-5-4-6-10-19)24(30)20-11-7-8-12-21(20)25(27)31/h4-16,22H,3H2,1-2H3 |
Clave InChI |
RAQPCOTUDZPFNQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(C1C3=CC=C(C=C3)C)C(=O)C4=CC=CC=C4C2=O)C5=CC=CC=C5 |
SMILES canónico |
CCOC(=O)C1=NN(C2(C1C3=CC=C(C=C3)C)C(=O)C4=CC=CC=C4C2=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283056.png)
![Ethyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283057.png)
![Ethyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283058.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283060.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283061.png)
![1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide](/img/structure/B283062.png)
![3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283063.png)
![3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283064.png)
![3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283065.png)

![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)
![3-Benzoyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283072.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)
